3,3',4,4',5,5'-Hexabromobiphenyl
Description
Contextualization within Polybrominated Biphenyls (PBBs) Research
PBBs are categorized into ten homologous groups based on the number of bromine atoms they contain, from monobromobiphenyl to decabromobiphenyl (B1669990). nih.govcdc.gov Isomers are congeners with the same number of bromine atoms but different substitution patterns. cdc.gov The specific arrangement of bromine atoms on the biphenyl (B1667301) rings determines the physical and chemical properties of each congener, as well as its toxicological behavior. nih.gov
The planarity of the biphenyl rings is a key determinant of a PBB congener's toxicological properties. The substitution of larger bromine atoms in the ortho positions (2, 2', 6, and 6') forces the rings into a non-planar configuration. cdc.gov Congeners without ortho substitutions, like 3,3',4,4',5,5'-hexabromobiphenyl, can adopt a more planar or "coplanar" configuration, which is associated with "dioxin-like" toxicity. cdc.gov This structural characteristic makes this compound a subject of significant interest in toxicological research.
Historical Production and Commercial Significance of Hexabromobiphenyl Mixtures
Commercial production of PBBs began in 1970 and they were primarily used as flame retardants in various products. nih.govpops.int In the United States, approximately 13.3 million pounds of PBBs were produced between 1970 and 1976, with hexabromobiphenyl accounting for about 88% of this total. nih.gov The use of PBBs was largely discontinued (B1498344) in the U.S. following a major agricultural contamination incident in Michigan in 1973-1974. nih.govepa.gov Production of PBBs also occurred in the United Kingdom until 1977 and in Germany until the mid-1980s. France continued to produce decabromobiphenyl until 2000. nih.govnih.gov
PBBs were incorporated into thermoplastics, such as acrylonitrile-butadiene-styrene (ABS), which were used to manufacture housings for business machines and other electronic equipment. nih.gov They were also used in coatings, lacquers, and polyurethane foam for automotive upholstery. nih.gov
The primary commercial hexabromobiphenyl product in the United States was FireMaster®, produced by the Michigan Chemical Corporation. nih.govcdc.gov FireMaster BP-6 was a technical mixture of PBB congeners sold as brown flakes. cdc.govpops.int FireMaster FF-1 was a white powder created by grinding FireMaster BP-6 and adding 2% calcium silicate (B1173343) to prevent caking. cdc.govpops.int Over 98% of the hexabromobiphenyl produced in the U.S. was in the form of FireMaster BP-6, with the remainder being FireMaster FF-1. nih.gov
Commercial PBB mixtures like FireMaster BP-6 were not pure compounds but rather complex mixtures of different PBB congeners. pops.intnih.gov The exact composition of these mixtures could vary between and even within batches. cdc.gov
The major congener in FireMaster BP-6 was 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), which constituted approximately 60-80% of the mixture. pops.intnih.gov Another significant component was 2,2',3,4,4',5,5'-heptabromobiphenyl, making up 12-25%. pops.int The mixture also contained smaller amounts of other congeners, including pentabromobiphenyls and tetrabromobiphenyls, due to incomplete bromination during the manufacturing process. nih.gov
It is important to note that while this compound is a hexabromobiphenyl congener, it was not a major component of the commercial FireMaster mixtures. However, its specific structure and toxicological properties make it a key focus of academic and regulatory research.
Global Regulatory Landscape and Research Relevance
Due to their persistence in the environment, potential for bioaccumulation in fatty tissues, and harmful effects on human health and wildlife, PBBs are classified as persistent organic pollutants (POPs). pops.intiisd.org This has led to international action to control their production and use.
The Stockholm Convention on Persistent Organic Pollutants, a global treaty that entered into force in 2004, aims to eliminate or restrict the production and use of POPs. iisd.orgwikipedia.org Hexabromobiphenyl is listed under this convention, highlighting its global concern. colab.ws The convention requires parties to take measures to eliminate or reduce the release of listed POPs into the environment. state.gov
The regulatory status of PBBs drives ongoing research into their environmental fate, transport, and toxicology. colab.ws Although commercial production has largely ceased, these compounds persist in the environment and in older products, necessitating continued monitoring and research to understand their long-term impacts. nih.goveuropa.eu The United States signed the Stockholm Convention but has not ratified it, though it participates as an observer. state.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-tribromo-5-(3,4,5-tribromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOFXUEODCAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208772 | |
| Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60044-26-0 | |
| Record name | PBB 169 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60044-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4',5,5'-HEXABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0S2JKE526 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Dynamics and Fate of 3,3 ,4,4 ,5,5 Hexabromobiphenyl
Environmental Persistence and Stability Considerations
Data indicates that hexabromobiphenyls are highly persistent in the environment, showing little to no degradation in water, soil, or sediment under laboratory and field conditions. pops.int Their lipophilic nature facilitates accumulation in the fatty tissues of organisms, leading to biomagnification through the food chain. pops.int
Polybrominated biphenyls are notably stable and resistant to environmental degradation. pops.int The degradation of PBBs through non-photochemical abiotic chemical reactions is generally considered to be an unlikely pathway. pops.int This inherent stability is a key factor contributing to their long-term persistence in various environmental compartments.
Degradation Pathways in Environmental Compartments
While resistant to many forms of degradation, PBBs can be broken down under specific conditions, primarily through photochemical processes.
Photodegradation is a significant mechanism for the breakdown of PBBs in the environment. pops.int Exposure to ultraviolet (UV) light can initiate the degradation of these compounds, typically resulting in the formation of PBBs with fewer bromine atoms. pops.intnih.gov For instance, laboratory experiments on the related 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) in methanol (B129727) showed rapid photodegradation. pops.int However, the rates and full extent of these photolytic reactions in natural environmental settings have not been exhaustively determined. pops.int Field observations suggest a high level of persistence for the original PBB compounds or their partial breakdown into less brominated, and sometimes more toxic, photoproducts. pops.int
The primary mechanism for the photolytic degradation of PBBs is reductive debromination. epa.gov This process involves the removal of bromine atoms from the biphenyl (B1667301) structure. In the presence of proton-donating solvents, such as hexane (B92381) or methanol, UV irradiation excites the PBB molecule, leading to the cleavage of a carbon-bromine bond. The resulting radical can then abstract a hydrogen atom from the solvent, yielding a less brominated biphenyl. pops.intepa.gov Studies on other PBB congeners and related polybrominated diphenyl ethers (PBDEs) have confirmed that consecutive reductive debromination is the main degradation pathway in such solvents. nih.govepa.gov The solvent itself can be a primary source of the protons that are incorporated into the debrominated product. scielo.br
In aqueous environments, photohydroxylation presents a potential degradation pathway for aromatic compounds. This process involves the reaction of the photo-excited compound with water or hydroxyl radicals. For some aromatic compounds, photolysis in water can lead to the formation of hydroxylated products. nih.govresearchgate.net For example, the photolysis of 1,4-benzoquinone (B44022) in water yields 2-hydroxy-1,4-benzoquinone (B196085) and hydroquinone. nih.gov This reaction can proceed through different pathways, including the formation of a triplet-state exciplex with water, which then decays to produce radical intermediates. nih.gov While direct evidence for the photohydroxylation of 3,3',4,4',5,5'-Hexabromobiphenyl is not detailed in the available literature, the potential for such reactions exists, given its aromatic structure. The presence of dissolved organic matter in aquatic systems can also influence phototransformation by producing reactive species like hydroxyl radicals (·OH). iaea.org However, it has been questioned whether the photolysis observed in organic solvents would occur readily in water due to the lack of active groups in PBBs. pops.int
The rate and products of photodegradation are significantly influenced by the number and position of bromine atoms on the biphenyl rings. epa.govnih.gov Research on PBB and PBDE congeners indicates that the photochemical reaction rates tend to decrease as the number of bromine substituents decreases. epa.gov
Furthermore, the specific substitution pattern is a critical factor. nih.gov Studies on the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl showed that debromination occurred preferentially at the para-position, followed by the ortho- and then meta-positions. nih.gov In cases where the two phenyl rings have an unequal number of bromine atoms, debromination generally occurs first on the more highly substituted ring. epa.gov This selectivity in debromination leads to the formation of specific lower-brominated congeners as primary photoproducts.
Microbial Degradation Processes
The microbial breakdown of this compound is a critical factor in its environmental persistence. The effectiveness and pathways of degradation are highly dependent on the presence or absence of oxygen and the specific microbial communities present.
Aerobic Biodegradation Potential and Limitations
The potential for aerobic biodegradation of this compound is generally considered to be very low. oup.com This compound is recognized as highly persistent and not readily degradable under aerobic conditions, showing little to no breakdown in water, soil, or sediment. oup.com The limitations of aerobic degradation are closely linked to the degree of bromination.
Research on similarly structured polychlorinated biphenyls (PCBs) by the white rot fungus Phanerochaete chrysosporium demonstrated that while congeners with fewer halogen atoms could be degraded, there was negligible mineralization of highly halogenated hexachlorobiphenyl. nih.gov This suggests that the high number of bromine atoms on the this compound molecule presents a significant barrier to attack by the oxidative enzymes typically involved in aerobic degradation pathways. nih.gov The bph-encoded biphenyl pathway, utilized by some bacteria like Castellaniella sp. to degrade lesser-halogenated biphenyls, is generally ineffective against highly brominated congeners like hexabromobiphenyl. osti.gov
Anaerobic Debromination in Sediments
In anaerobic environments, such as deep sediments, the primary microbial process for breaking down highly halogenated compounds like hexabromobiphenyl is reductive dehalogenation, specifically debromination. oup.com This process involves the removal of bromine atoms, which are replaced by hydrogen atoms, leading to the formation of lesser-brominated, and often less toxic, biphenyls. oup.com
While direct studies on this compound are limited, extensive research on analogous compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) in anaerobic sediments provides critical insights. Microbial communities in anaerobic sediments have been shown to readily debrominate polybrominated compounds. osti.gov This process can lead to the formation of a series of less-brominated congeners. For example, studies on decabromodiphenyl ether (BDE-209) show its sequential debromination to nona-, octa-, hepta-, and hexa-BDEs in anaerobic sediments. nih.govnih.govncku.edu.tw This stepwise removal of halogens is a key transformation pathway in anoxic environments. nih.gov The process is significant because the largest environmental reservoirs of such persistent organic pollutants are often found in anaerobic sediments, where aerobic degradation is not feasible. oup.com
Microbial Communities and Biotransformation Capacities
A variety of microorganisms contribute to the biotransformation of brominated biphenyls, particularly under anaerobic conditions. The capacity for reductive dehalogenation is not universal and depends on specific microbial populations. Studies on related halogenated compounds have identified key players in this process. For instance, species from the genus Dehalococcoides are frequently implicated in the reductive dehalogenation of PBDEs and PCBs in anaerobic microcosms. nih.govberkeley.edu Other organisms, such as Sulfurospirillum multivorans, Dehalobacter restrictus, and Desulfitobacterium hafniense, have also demonstrated the ability to dehalogenate brominated and chlorinated aromatic compounds. berkeley.eduberkeley.edu
Thermal Degradation and Formation of Polybrominated Dibenzofurans
The thermal degradation of this compound is a significant concern due to the potential for forming highly toxic byproducts. During combustion processes, such as those in industrial settings or waste incineration, polybrominated biphenyls (PBBs) can be transformed into polybrominated dibenzofurans (PBDFs). nih.gov
Laboratory studies on the closely related isomer 2,2',4,4',5,5'-hexabromobiphenyl have shown that it decomposes to form pentabromodibenzofurans when heated. nih.gov This transformation indicates that the biphenyl structure can cyclize under thermal stress to create the more toxic furan (B31954) structure. Although the starting isomer is different, this finding strongly suggests a similar degradation pathway for this compound. The formation of these toxic byproducts is a critical consideration in the life cycle and disposal of products containing PBBs. nih.gov
Environmental Transport and Distribution Modeling
Understanding the movement of this compound through the environment is key to assessing its global impact. Modeling its transport relies on its physical and chemical properties.
Atmospheric Transport Potential and Estimated Half-Life
The potential for long-range atmospheric transport of this compound contributes to its presence in remote ecosystems. oup.com Its transport is governed by properties such as vapor pressure and its tendency to adhere to atmospheric particles. The compound has a very low vapor pressure, which limits its volatilization from surfaces. nih.gov However, it can enter the atmosphere and, once there, is believed to exist mainly bound to particles, which allows it to be carried over long distances and spread via wet and dry deposition. oup.com The detection of hexabromobiphenyl in Arctic wildlife serves as strong evidence of its capacity for long-range atmospheric transport. oup.com
There is no measured atmospheric half-life available for this compound. nih.gov However, an estimated volatilization half-life from water is 23 days. nih.gov While this suggests that volatilization from water is not a major transport pathway, the particle-bound transport appears to be more significant. oup.comnih.gov For context, laboratory studies on the photolysis of a different isomer, 2,2',4,4',5,5'-hexabromobiphenyl, showed rapid degradation, but the relevance of these photolytic reactions in the natural environment has not been fully determined. nih.gov
| Property | Value | Source |
| Vapor Pressure | 6.9 x 10⁻⁶ Pa | nih.gov |
| Estimated Volatilization Half-Life from Water | 23 days | nih.gov |
| Measured Atmospheric Half-Life | Not Available | nih.gov |
Aquatic and Sediment Distribution Dynamics
The environmental behavior of this compound (PBB-169) in aquatic systems is largely dictated by its distinct physicochemical properties. With a high logarithm of the octanol-water partition coefficient (log Kow) of 6.39 and a very low water solubility of 3 µg/L, this compound exhibits strong hydrophobic tendencies. pops.int Consequently, in aquatic environments, it overwhelmingly partitions out of the water column and adsorbs to organic matter, suspended solids, and, most significantly, sediments. pops.intcdc.gov This strong sorption behavior means that the bulk of PBB-169 in a river or lake system will be found in the sediment rather than dissolved in the water.
Research indicates that volatilization of polybrominated biphenyls (PBBs) from water surfaces is not a significant environmental fate process, primarily because their tendency to adsorb to particulate matter in the water column attenuates their movement to the air-water interface. cdc.gov The primary reservoir for PBB-169 in aquatic environments is the sediment bed, which acts as a long-term sink.
Field studies have confirmed this distribution pattern. For instance, while PBB-169 was not detected in water samples from the North Sea or various German rivers, it was found in fish from the Baltic Sea at a maximum concentration of 36 µg/kg fat. pops.intcdc.gov The presence of the compound in aquatic biota and its absence in water samples underscores its rapid and efficient transfer from the water column to particulate matter and living organisms, which ultimately deposit in or interact with the sediment. The dynamics of other, similar brominated compounds further illustrate this principle; studies on polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDs) in coastal waters have shown a significant positive correlation between their concentrations in sediment and the organic carbon content of that sediment. nih.gov This highlights the crucial role of organic matter in sequestering these hydrophobic compounds in the benthic zone.
The following table presents data on the concentration of PBB-169 and a related hexabromobiphenyl congener found in biota from different marine environments, illustrating its partitioning from water into living organisms.
Soil-Matrix Interactions and Retention
In terrestrial environments, this compound is characterized by its strong adsorption to soil particles and subsequent immobility. cdc.gov Its physicochemical properties, particularly its hydrophobicity, drive its partitioning from soil water and air into the solid phase of the soil matrix. pops.int Once bound to soil, PBB-169 is highly persistent. Abiotic hydrolysis is not considered a relevant degradation pathway due to the absence of hydrolysable functional groups. cdc.gov While photolysis can occur, it is restricted to the uppermost surface layer of the soil and proceeds at a very slow rate, making it an inefficient mechanism for breaking down the bulk of the compound in the soil column. cdc.gov
The retention and mobility of PBB-169 in soil are intricately linked to the composition of the soil matrix itself. Key factors influencing its sorption include the quantity and quality of soil organic matter (SOM), the type and content of clay minerals, and soil pH. nih.gov
Soil Organic Matter (SOM): SOM is the dominant sorbent for hydrophobic organic compounds like PBB-169. The compound partitions into the organic carbon fraction of the soil. Research on other hydrophobic molecules has shown that SOM contains different structural domains, such as rigid (condensed) and flexible (expanded) regions, which exhibit different sorption behaviors. nih.gov The strong binding of PBB-169 to SOM is a primary reason for its low mobility and leaching potential.
Mobile Organic Sorbents: The mobility of strongly sorbed contaminants can sometimes be influenced by mobile organic sorbents, such as dissolved and colloidal organic matter. researchgate.net These particles can act as carriers, potentially facilitating the transport of otherwise immobile compounds through the soil profile. However, for highly hydrophobic substances like PBBs, the general expectation is strong, immobile sorption. cdc.gov
The following table summarizes the key soil components and their general influence on the retention of hydrophobic compounds like this compound.
Biotransformation and Bioaccumulation of 3,3 ,4,4 ,5,5 Hexabromobiphenyl in Ecological Systems
Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs
Due to their lipophilic properties, PBBs, including 3,3',4,4',5,5'-hexabromobiphenyl, readily accumulate in the fatty tissues of organisms. nih.gov This characteristic drives the processes of bioaccumulation, where the concentration of the chemical builds up in an individual organism, and biomagnification, where the concentration increases at successively higher levels in the food web.
Uptake and Accumulation in Aquatic Biota (e.g., Fish, Dolphins)
Aquatic environments are significant reservoirs for PBBs. These compounds can enter water bodies through various means, including industrial discharges and atmospheric deposition. epa.gov Once in the aquatic system, this compound is taken up by aquatic organisms, such as fish and marine mammals like dolphins. epa.gov The high octanol-water partition coefficient (Kow) of PBBs indicates a strong affinity for lipids, leading to their accumulation in the fatty tissues of these animals. epa.gov
Studies have detected various PBBs and their hydroxylated metabolites in marine organisms. For instance, the hydroxylated metabolite of a related PBB, OH-BB-80, has been found in the lipids of sharks, dolphins, and whales at concentrations ranging from 0.1 to 800 ng/g. mdpi.com This demonstrates the significant potential for these compounds to accumulate in aquatic food webs. The European Water Framework Directive has set Environmental Quality Standards (EQS) for several persistent and bioaccumulative substances in biota, including polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, highlighting the regulatory concern over these types of compounds in aquatic ecosystems. nih.gov
Trophic Transfer and Accumulation in Higher Organisms (e.g., Reindeer, Seals)
The biomagnification of this compound is evident as it moves up the food chain. Organisms at higher trophic levels consume prey that have accumulated the compound, leading to progressively higher concentrations in their own bodies. This has been observed in terrestrial food webs as well. While specific data on PBB-169 in reindeer and seals is limited in the provided search results, the general principles of trophic transfer for persistent organic pollutants (POPs) like PBBs are well-established. For example, the selective enrichment of certain flame retardant isomers has been observed with increasing trophic level in marine food webs. gulfofmaine.org
Biotransformation Mechanisms in Organisms
Once assimilated, this compound can undergo biotransformation, primarily in the liver. These metabolic processes are crucial in determining the fate and potential toxicity of the compound within an organism.
Hepatic Microsomal Metabolism and Cytochrome P-450 Induction
The primary site of PBB metabolism is the liver, specifically within the hepatic microsomes. nih.gov The cytochrome P-450 (CYP) monooxygenase system, a family of enzymes responsible for metabolizing a wide range of foreign compounds, plays a key role. researchgate.netfrontiersin.org this compound has been shown to be a potent inducer of a specific type of cytochrome P-450, similar to 3-methylcholanthrene. nih.gov This induction involves an increase in the amount of CYP enzymes, which can alter the metabolism of both the PBB itself and other endogenous and exogenous substances. nih.gov Studies in rats have demonstrated a dose-related increase in cytochrome P-450 following exposure to PBB-169. nih.gov
Formation of Hydroxylated Metabolites
A key biotransformation pathway for PBBs is hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl (B1667301) structure. nih.gov This process, catalyzed by cytochrome P-450 enzymes, generally increases the water solubility of the compound, facilitating its excretion. nih.gov While specific studies on the hydroxylated metabolites of this compound were not detailed in the provided search results, the formation of hydroxylated derivatives is a known metabolic fate for other PBB congeners. nih.gov For example, the metabolism of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) in dogs resulted in the formation of 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl. nih.gov
Influence of Congener Structure on Metabolic Rates and Pathways
The rate and pathway of PBB metabolism are significantly influenced by the specific arrangement of bromine atoms on the biphenyl rings, known as the congener structure. nih.gov PBBs with fewer bromine atoms are generally metabolized and eliminated more readily than highly brominated congeners. nih.gov The position of the bromine atoms also plays a critical role. For instance, the metabolism of 2,4,5,2',4',5'-hexachlorobiphenyl, a chlorinated analogue, was found to proceed via the formation of an arene oxide intermediate, a pathway that is dependent on the substitution pattern. nih.gov The structure of this compound, with no bromine atoms in the ortho positions, makes it a "coplanar" or "dioxin-like" congener, which influences its interaction with cellular receptors and metabolic enzymes. nih.gov This structural characteristic is a key determinant of its biological activity and persistence.
Tissue Distribution and Retention in Biological Systems
Once absorbed, this compound is distributed throughout the body, with a marked tendency to accumulate in tissues with high lipid content. Its persistence in these tissues is a key feature of its toxicokinetic profile.
Research has consistently demonstrated the preferential accumulation of PBBs, including the this compound congener, in lipid-rich tissues such as the liver and adipose tissue. Studies on the commercial PBB mixture FireMaster FF-1, which contains various hexabromobiphenyl congeners, provide insight into the long-term retention of these compounds. In a long-term study, rats administered a single oral dose of FireMaster FF-1 showed significant concentrations of PBBs in adipose tissue and liver even after 14 months. nih.gov
In female rats, the mean PBB concentration in adipose tissue was 1202 ppm at 10 months and 783 ppm at 14 months post-dosing. nih.gov In the liver of these female rats, the concentrations were 37 ppm and 22 ppm at the same time points, respectively. nih.gov Male rats also exhibited high levels of PBBs in these tissues, with adipose tissue concentrations of 713 ppm at 10 months and 866 ppm at 14 months, and liver concentrations of 60 ppm and 63 ppm, respectively. nih.gov These findings highlight the significant and prolonged retention of hexabromobiphenyls in both the liver and adipose tissue.
A study specifically investigating this compound in immature male rats found that tissue concentrations of this congener appeared to be unchanged over a 14-day period after a single dose, indicating its high persistence in the body. nih.gov This persistence is a critical factor in its potential for long-term toxicity.
Table 1: Mean Concentrations of Polybrominated Biphenyls (PBBs) in Tissues of Sherman Strain Rats Following a Single Oral Dose of FireMaster FF-1 (1000 mg/kg body weight) nih.gov
| Tissue | Time Point | Mean Concentration in Females (ppm) | Mean Concentration in Males (ppm) |
| Adipose Tissue | 10 months | 1202 | 713 |
| Adipose Tissue | 14 months | 783 | 866 |
| Liver | 10 months | 37 | 60 |
| Liver | 14 months | 22 | 63 |
The elimination of this compound from the body is a slow process, primarily occurring via fecal excretion. Due to its high lipophilicity and resistance to metabolic breakdown, urinary excretion plays a minor role. Studies on related PBB congeners indicate that they are not readily metabolized, which contributes to their long biological half-lives.
While specific elimination half-life data for this compound are scarce, research on other PBBs provides valuable context. For instance, the elimination half-life of the major PBB congener, 2,2',4,4',5,5'-hexabromobiphenyl, in humans has been estimated to be in the order of years. osti.gov The resistance of this compound to metabolism suggests a similarly long half-life.
A study comparing this compound with 3,3',4,4'-tetrabromobiphenyl (B1219524) in rats suggested that the hexabrominated congener is less readily metabolized. nih.gov This resistance to biotransformation is a key reason for its persistence and slow elimination. While direct quantitative data on the fecal and urinary excretion rates for this specific congener are limited, the primary route of elimination for persistent lipophilic compounds like PBBs is through the feces, often following biliary excretion.
The high lipophilicity and persistence of this compound facilitate its transfer from mother to offspring during both gestation and lactation. This intergenerational transfer represents a significant route of exposure for developing organisms.
Studies have shown that in utero and lactational exposure to this compound can lead to adverse effects in the offspring of rats. nih.gov Although this particular study focused on toxicological endpoints rather than quantifying the transfer, it confirms that the compound crosses the placental barrier and is excreted in milk.
Research on a related compound, 2,2',4,4',5,5'-hexabromobiphenyl, provides more quantitative insight into this process. In mice, this congener was found to cross the placenta and cause developmental toxicity in the conceptuses. nih.gov Furthermore, studies on lactational transfer of polychlorinated biphenyls (PCBs), which share similar physicochemical properties with PBBs, have demonstrated that these compounds are found in the milk of exposed maternal rats and lead to significant exposure in the neonates. nih.gov Given the properties of this compound, a similar or even more pronounced transfer via lactation is expected due to the high lipid content of milk.
Table 2: Summary of Intergenerational Transfer of Hexabromobiphenyls in Animal Models
| Compound | Animal Model | Transfer Route | Finding | Reference |
| This compound | Rat | In utero and Lactational | Confirmed transfer leading to toxic effects in offspring. | nih.gov |
| 2,2',4,4',5,5'-Hexabromobiphenyl | Mouse | Placental | Demonstrated transfer to the conceptus, causing developmental toxicity. | nih.gov |
| Polychlorinated Biphenyls (PCBs) | Rat | Lactational | Found in neonates after maternal exposure, indicating significant milk-borne transfer. | nih.gov |
Mechanistic Toxicology of 3,3 ,4,4 ,5,5 Hexabromobiphenyl: Cellular and Molecular Pathways
Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms of Action
The primary mechanism of 3,3',4,4',5,5'-hexabromobiphenyl's toxicity involves its ability to bind to and activate the AhR. nih.gov This receptor, a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family, is normally found in the cytoplasm in an inactive complex with several chaperone proteins. wikipedia.orgnih.gov
Upon binding of a ligand such as this compound, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus. wikipedia.org In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. wikipedia.orgnih.gov This binding event initiates the transcription of a battery of genes, leading to an upregulation of their expression. nih.govt3db.ca These genes are involved in a wide array of cellular processes, including xenobiotic metabolism, cell cycle regulation, and immune responses. nih.govnih.gov
A hallmark of AhR activation by compounds like this compound is the potent induction of cytochrome P-450 (CYP) isozymes, particularly CYP1A1 and CYP1A2. nih.govnih.gov These enzymes are part of the phase I xenobiotic metabolism pathway and are responsible for the initial oxidation of foreign compounds. The induction of CYP1A1 and CYP1A2 is a direct consequence of the AhR/ARNT complex binding to XREs in the promoter regions of the CYP1A1 and CYP1A2 genes. nih.gov Studies have shown that exposure to AhR agonists leads to a significant increase in the messenger RNA (mRNA) and protein levels of these enzymes. nih.gov For instance, treatment of primary rat hepatocytes with the related compound 3,3',4,4',5-pentachlorobiphenyl (B1202525) resulted in concentration-dependent increases in CYP1A1 mRNA and protein. nih.gov
The potency of an AhR agonist is related to its binding affinity for the receptor. Competitive binding studies are often performed to determine the relative affinity of a compound compared to the prototypical and most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov In these assays, the ability of a test compound to displace radiolabeled TCDD from the AhR is measured.
| Compound | Relative Binding Affinity to AhR (Compared to TCDD) | Reference |
| 3,4,3',4'-Tetrabromobiphenyl | ~10 times that of 3,4,5,3',4',5'-HBB | nih.gov |
| 3,4,5,3',4',5'-Hexabromobiphenyl | Lower than 3,4,3',4'-TBB | nih.gov |
Structure-Activity Relationships (SAR) for Receptor Interactions and Mechanistic Potency
The specific structure of a PBB congener, particularly the number and position of bromine atoms on the biphenyl (B1667301) rings, significantly influences its ability to interact with the AhR and its subsequent toxic potency.
The affinity of a PBB congener for the AhR is highly dependent on its bromine substitution pattern. For a PBB to be a potent AhR agonist, it generally needs to be planar or coplanar, allowing it to fit into the ligand-binding pocket of the receptor. Bromine atoms in the meta (3, 3', 5, 5') and para (4, 4') positions of the biphenyl rings contribute to a more planar conformation and thus higher binding affinity. Conversely, bromine atoms in the ortho (2, 2', 6, 6') positions tend to hinder the planarity of the molecule, leading to a significant decrease in AhR binding and toxic potency. This compound, lacking ortho bromines and having bromines in the meta and para positions, is expected to have a relatively high affinity for the AhR.
PBBs can be broadly categorized into two groups based on their induction of drug-metabolizing enzymes, which reflects their primary mechanism of action.
3-Methylcholanthrene (3-MC)-type inducers: These are typically coplanar PBBs that are potent AhR agonists. They strongly induce CYP1A1 and CYP1A2, similar to the prototypical AhR agonist 3-methylcholanthrene. This compound falls into this category due to its structure and ability to activate the AhR.
Phenobarbital (PB)-type inducers: These are generally non-coplanar, ortho-substituted PBBs that are weak or non-AhR agonists. They induce a different set of CYP enzymes, primarily from the CYP2B and CYP3A subfamilies, through a mechanism involving the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR).
Some PBBs can exhibit a mixed-type induction profile, inducing enzymes characteristic of both 3-MC and PB-type inducers. The specific congener's structure dictates its induction profile and, consequently, its toxicological effects.
| Induction Type | Primary Receptor | Induced Cytochrome P-450 Isozymes | Example Inducer |
| 3-Methylcholanthrene-type | Aryl Hydrocarbon Receptor (AhR) | CYP1A1, CYP1A2 | 3-Methylcholanthrene, this compound |
| Phenobarbital-type | CAR/PXR | CYP2B, CYP3A | Phenobarbital |
Cellular and Biochemical Pathway Perturbations
The toxicological effects of this compound (PBB 169) are rooted in its ability to disrupt fundamental cellular and biochemical processes. The primary mechanism of action for many polybrominated biphenyls (PBBs), including this specific congener, is believed to involve the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.gov This interaction triggers a cascade of downstream events, leading to the transcriptional upregulation of numerous genes and subsequent disturbances in various cellular pathways. nih.govnih.gov
Effects on Biochemical and Endocrine Pathways
This compound significantly impacts biochemical and endocrine functions. A notable effect is the induction of hepatic microsomal enzymes, particularly aryl hydrocarbon hydroxylase (AHH). nih.govcapes.gov.br In studies with immature male rats, a single dose of this compound led to a rapid and sustained induction of AHH activity. nih.govcapes.gov.br This persistent enzyme induction is linked to the compound's resistance to metabolism, allowing for continued receptor occupation. nih.gov
PBBs are recognized as endocrine-disrupting chemicals. pops.int Epidemiological evidence from workers exposed to polybrominated biphenyls has shown an increased incidence of hypothyroidism. pops.int Furthermore, PBB exposure has been associated with an increased risk of breast cancer in women. pops.int These findings highlight the potential of this compound and related compounds to interfere with hormonal signaling and homeostasis.
Table 1: Key Biochemical and Endocrine Effects of this compound
| Affected Pathway | Observation | Species/Model |
| Hepatic Enzyme Induction | Sustained induction of Aryl Hydrocarbon Hydroxylase (AHH) activity. nih.govcapes.gov.br | Immature Male Rats |
| Endocrine Disruption | Associated with hypothyroidism in exposed workers. pops.int | Humans |
| Endocrine Disruption | Increased incidence of breast cancer in exposed women. pops.int | Humans |
Modulation of Cell Cycle Regulation
The activation of the AhR by compounds like this compound can lead to alterations in cell cycle regulation. nih.govnih.gov While specific studies focusing solely on this congener's effect on the cell cycle are limited, the known downstream targets of AhR signaling include proteins that control cell proliferation, differentiation, and apoptosis. Dysregulation of these processes is a hallmark of many toxicological and carcinogenic responses.
Oxidative Stress Response Induction
Exposure to this compound can induce an oxidative stress response within cells. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through antioxidant defenses. nih.gov The metabolism of PBBs, although slow for highly brominated congeners, can generate ROS. The resulting oxidative stress can damage essential biomolecules such as lipids, proteins, and DNA, contributing to cellular dysfunction and toxicity. nih.gov
Impact on Morphogenesis and Tissue Development
This compound has been shown to have a significant impact on morphogenesis and tissue development. nih.govnih.gov In animal studies, exposure to PBBs has been linked to developmental abnormalities. For instance, the 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) congener, a major component of the FireMaster BP-6 mixture, caused cleft palate and cystic lesions in the cerebellum of mouse conceptuses at high exposure concentrations. nih.gov While this is a different congener, it highlights the potential for hexabromobiphenyls to interfere with critical developmental processes. The disruption of normal cell signaling and the induction of cell death can trigger abnormal morphological changes in developing tissues. nih.gov
Comparative Mechanistic Analyses with Dioxin-Like Compounds
The toxicological mechanisms of this compound are often compared to those of dioxin-like compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This comparison is based on their shared ability to bind to and activate the AhR. nih.gov However, there are important differences in their toxicokinetics and potency.
One study comparing 3,4,5,3',4',5'-hexabromobiphenyl (a very similar congener) with 3,4,3',4'-tetrabromobiphenyl (TBB) found that while TBB had a higher binding affinity for the AhR, it was less toxic than the hexabrominated congener. nih.gov This was attributed to the fact that TBB is more readily metabolized, leading to a shorter duration of AhR activation. nih.gov In contrast, the persistence of 3,4,5,3',4',5'-hexabromobiphenyl in the tissues resulted in sustained AHH induction and more severe liver damage. nih.govcapes.gov.br This suggests that the persistence of the compound and the prolonged activation of the AhR are critical factors in determining its toxicity, a characteristic it shares with dioxin-like compounds. nih.gov
Table 2: Comparison of Mechanistic Features
| Feature | This compound | Dioxin-Like Compounds (e.g., TCDD) |
| Primary Mechanism | Aryl Hydrocarbon Receptor (AhR) Activation. nih.govnih.gov | Aryl Hydrocarbon Receptor (AhR) Activation |
| Metabolism | Resistant to metabolism, leading to persistence. nih.gov | Generally resistant to metabolism |
| Enzyme Induction | Potent and sustained induction of AHH. nih.govcapes.gov.br | Potent inducers of CYP1A1 and other enzymes |
| Toxicity | Toxicity is linked to persistence and sustained AhR activation. nih.gov | High toxicity due to high AhR affinity and persistence |
Advanced Analytical Methodologies for 3,3 ,4,4 ,5,5 Hexabromobiphenyl Quantification and Speciation
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental for separating 3,3',4,4',5,5'-hexabromobiphenyl from other PBB congeners and potential matrix interferences.
High-resolution gas chromatography (HRGC) is a powerful technique for the separation of complex mixtures of persistent organic pollutants, including PBBs. nih.govresearchgate.net The choice of the capillary column's stationary phase is critical for achieving the desired separation of PBB congeners. Different stationary phases exhibit varying selectivities, which can be exploited to resolve closely eluting isomers. researchgate.netresearchgate.net For instance, increasing the diphenyl substitution on phenyl-methyl polysiloxane phases has been shown to improve the separation of toxaphene (B166800) residues, a similarly complex halogenated compound mixture. researchgate.net
While a single HRGC column may not always provide complete separation of all congeners in highly complex samples, the use of multidimensional techniques can overcome this limitation. nih.govresearchgate.net By employing columns with different polarities, co-eluting peaks on one column can often be resolved on a second, complementary column. researchgate.net
Table 1: Comparison of HRGC Columns for Separation of Halogenated Compounds
| Column Type | Stationary Phase | Application Highlights |
| DB-5 | 5% Diphenyl / 95% Dimethylpolysiloxane | General purpose, good for initial screening. |
| DB-225 | 50% Cyanopropylphenyl / 50% Methylpolysiloxane | Polar phase, offers different selectivity for isomeric separation. researchgate.net |
| SP-2331 | Highly polar cyanosiloxane | Used for separating highly chlorinated compounds. researchgate.net |
| DB-XLB | Proprietary, mimics 8-12% diphenylated polysiloxane | Enhanced separation of complex halogenated mixtures like toxaphene. researchgate.net |
This table is interactive. Click on the headers to sort the data.
For exceptionally complex environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power. researchgate.net This technique couples two different GC columns via a modulator, which traps and then re-injects analytes from the first dimension column onto the second dimension column. researchgate.net This results in a structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that would co-elute in a single-column separation. researchgate.net
GC×GC has been successfully applied to the analysis of various persistent organic pollutants, including polychlorinated biphenyls (PCBs), in complex matrices like soil, air, and biological tissues. researchgate.netnih.gov The enhanced separation provided by GC×GC is crucial for the accurate quantification of individual congeners, such as this compound, by minimizing interferences from other compounds present in the sample. researchgate.netnih.gov
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is the primary detection technique coupled with gas chromatography for the analysis of this compound due to its high sensitivity and specificity.
Electron Capture Negative Ionization (ECNI), also referred to as Electron Capture Negative Chemical Ionization (ENCI), is a soft ionization technique that is particularly well-suited for the analysis of electrophilic compounds like halogenated biphenyls. nih.govwikipedia.orgnih.gov In ECNI, thermal electrons are captured by the analyte molecules, leading to the formation of molecular anions with minimal fragmentation. nih.govnih.gov This results in very high sensitivity and specificity, with low background noise, making it ideal for detecting trace levels of this compound in environmental and biological samples. nih.govwikipedia.org ECNI can offer significantly lower detection limits compared to electron impact ionization. nih.gov
Key Advantages of ECNI-MS:
High Sensitivity: Achieves very low detection limits, often in the picogram to femtogram range. nih.gov
High Specificity: Selectively ionizes electrophilic compounds, reducing matrix interference. nih.govwikipedia.org
Minimal Fragmentation: Produces intense molecular ions, simplifying spectral interpretation. nih.govnih.gov
Electron Impact (EI) ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). creative-proteomics.comwikipedia.orgyoutube.com This high energy causes extensive fragmentation of the molecule, creating a characteristic mass spectrum that serves as a "fingerprint" for the compound. creative-proteomics.comyoutube.com While this fragmentation leads to lower sensitivity for the molecular ion compared to ECNI, the detailed fragmentation pattern is invaluable for the structural elucidation and unambiguous identification of this compound. creative-proteomics.comwikipedia.org The resulting mass spectra can be compared against established libraries for confident identification. nih.gov
Table 2: Comparison of ECNI-MS and EI-MS for this compound Analysis
| Feature | Electron Capture Negative Ionization (ECNI-MS) | Electron Impact (EI) Ionization Mass Spectrometry |
| Ionization Energy | Low energy electrons wikipedia.org | High energy electrons (70 eV) creative-proteomics.com |
| Fragmentation | Minimal, soft ionization nih.govnih.gov | Extensive, hard ionization creative-proteomics.comwikipedia.org |
| Primary Use | High sensitivity quantification nih.govwikipedia.org | Structural identification and confirmation creative-proteomics.comwikipedia.org |
| Molecular Ion | Intense nih.govnih.gov | Often weak or absent |
| Sensitivity | Very high nih.govwikipedia.org | Moderate |
This table is interactive. Click on the headers to sort the data.
Isotope Dilution High-Resolution Mass Spectrometry (IDHR-MS) is the gold standard for the accurate quantification of organic micropollutants. nih.govnih.govresearchgate.net This method involves spiking the sample with a known amount of an isotopically labeled internal standard of the analyte, in this case, ¹³C-labeled this compound. nih.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-extracts and co-elutes, correcting for any analyte losses during sample preparation and analysis. nih.govduq.edu
By measuring the ratio of the response of the native analyte to the labeled standard using a high-resolution mass spectrometer, highly accurate and precise quantification can be achieved, even at very low concentrations. nih.govnih.govresearchgate.net This technique minimizes the impact of matrix effects and variations in instrument response. nih.govduq.edu
Sample Preparation and Clean-up Strategies for Environmental and Biological Matrices
The accurate quantification of this compound (PBB 169) in environmental and biological samples is contingent upon robust sample preparation and clean-up procedures. These initial steps are critical for isolating the target analyte from complex matrices, which can contain a multitude of interfering substances. The choice of methodology is dictated by the sample type, the concentration of the analyte, and the subsequent analytical technique to be employed.
Extraction Techniques for Diverse Sample Types
The extraction of this compound from various matrices is a crucial first step in its analytical determination. The lipophilic nature of PBB 169 governs the selection of appropriate extraction solvents and techniques.
For aqueous environmental samples, a comparative study evaluated the efficacy of three common extraction methods: separatory funnel extraction, magnetic stirring, and solid-phase extraction (SPE). cput.ac.za The results indicated that the separatory funnel technique provided the highest recoveries for a range of polybrominated diphenyl ethers (PBDEs) and 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (a surrogate for PBB 169). cput.ac.za The percent recoveries using the separatory funnel method ranged from 72% to 89%. cput.ac.za
In the context of biological matrices such as human serum, a semiautomated high-throughput method has been developed. nih.gov This method utilizes automated addition of internal standards and formic acid for protein denaturation, followed by automated solid-phase extraction (SPE). nih.gov This approach demonstrates good reproducibility, with mean recoveries of the labeled internal standard for a related hexabromobiphenyl congener (BB-153) being 76%. nih.gov
For solid samples like soil and sediment, traditional techniques such as Soxhlet extraction are often employed. chromatographyonline.com More modern approaches like Accelerated Solvent Extraction (ASE®) have also been shown to be effective for persistent organic pollutants (POPs), offering advantages in terms of reduced solvent consumption and extraction time. thermoscientific.com ASE uses conventional solvents at elevated temperatures and pressures to expedite the extraction process. thermoscientific.com
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, originally developed for pesticide residue analysis, has also been adapted for the extraction of a broad range of organic chemicals, including halogenated compounds, from biological matrices like fish muscle and breast milk. nih.gov
Table 1: Comparison of Extraction Techniques for Brominated Compounds
| Extraction Technique | Sample Type | Key Advantages | Reported Recoveries |
| Separatory Funnel | Aqueous | Simple, effective for liquid-liquid extraction. | 72-89% for BB-153 cput.ac.za |
| Solid-Phase Extraction (SPE) | Aqueous, Biological Fluids | High selectivity, reduced solvent use, potential for automation. | Mean recovery of 76% for labeled BB-153 in serum. nih.gov |
| Soxhlet Extraction | Solid (soil, sediment) | Established, exhaustive extraction. | Commonly used, but specific recovery data for PBB 169 is sparse in recent literature. chromatographyonline.com |
| Accelerated Solvent Extraction (ASE®) | Solid | Fast, reduced solvent consumption. | Faster and uses less solvent than conventional methods. thermoscientific.com |
| QuEChERS | Biological | Fast, simple, multi-residue capability. | Mean recoveries of 70-120% for a range of compounds. nih.gov |
Mitigation of Matrix Effects and Interferences
Matrix effects, which manifest as either ion suppression or enhancement in mass spectrometry-based analyses, pose a significant challenge to the accurate quantification of this compound. nih.govmdpi.com These effects arise from co-extracted components from the sample matrix that interfere with the ionization of the target analyte. nih.gov
Several strategies can be implemented to mitigate matrix effects:
Effective Clean-up: The most direct approach is to remove interfering co-extractants prior to analysis. For lipid-rich biological samples, this is particularly crucial. A common technique involves the use of multi-layered silica (B1680970) gel columns, often with sulfuric acid-impregnated silica to oxidize lipids and other organic matter. nih.gov For instance, a two-layered disposable cartridge containing activated silica gel and a mixture of silica gel and sulfuric acid has been used effectively for cleaning up serum extracts. nih.gov Zirconium dioxide-based sorbents have also been shown to be effective for lipid removal in the analysis of biological samples by gas chromatography-mass spectrometry (GC-MS). nih.gov
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components to a level where their effect on the analyte signal is minimized. mdpi.com However, this approach is only feasible if the concentration of PBB 169 in the sample is high enough to remain detectable after dilution. mdpi.com
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. mdpi.com This helps to compensate for signal suppression or enhancement, as the standards and the analyte in the sample are affected by the matrix to a similar extent. nih.gov However, the availability of a true blank matrix can be a limitation. mdpi.com
Use of Isotope-Labeled Internal Standards: The addition of a known amount of an isotope-labeled analog of this compound (e.g., ¹³C-labeled PBB 169) at the beginning of the sample preparation process is a widely accepted method for correcting for both extraction efficiency and matrix effects. nih.gov The assumption is that the labeled standard will behave identically to the native analyte throughout the extraction, clean-up, and analysis, and any signal suppression or enhancement will affect both equally.
An integrated approach, combining optimized sample preparation and clean-up with appropriate instrumental analysis and calibration strategies, is the most effective way to address and minimize matrix effects. nih.gov
Development and Validation of Congener-Specific Analytical Protocols
The development of analytical methods capable of accurately quantifying specific congeners of polybrominated biphenyls, such as this compound, is essential for understanding their environmental fate and toxicological significance. This requires a high degree of specificity and rigorous validation to ensure data quality and comparability.
Challenges in Isomer Resolution and Quantification
A significant analytical hurdle in the analysis of PBBs is the separation and quantification of individual congeners from complex mixtures. Hexabromobiphenyl has 42 possible isomers, and commercial PBB products were mixtures of several congeners. pops.intbiocompare.com
The primary challenge lies in the chromatographic separation of these structurally similar isomers. biocompare.com High-resolution gas chromatography (HRGC), typically using long capillary columns (e.g., 50 meters or more), is the technique of choice for resolving PBB congeners. epa.gov Even with HRGC, co-elution of some isomers can occur, complicating accurate quantification. epa.gov For example, a study on polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, noted that while most congeners could be separated, some pairs remained difficult to resolve. epa.gov
The identification of individual PBB congeners in environmental or biological samples relies on comparing their retention times with those of authentic analytical standards. epa.gov The availability of certified standards for all PBB congeners is therefore a prerequisite for accurate congener-specific analysis.
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), coupled with GC, provides the necessary selectivity for detecting and quantifying PBBs at low levels. epa.gov Isotope-dilution mass spectrometry, where ¹³C-labeled internal standards are used, is considered the gold standard for quantitative analysis of these compounds. nih.gov
Table 2: Key Analytical Techniques for PBB 169 Quantification
| Technique | Purpose | Key Features |
| High-Resolution Gas Chromatography (HRGC) | Separation | Long capillary columns for resolving isomers. |
| High-Resolution Mass Spectrometry (HRMS) | Detection & Quantification | High selectivity and sensitivity for trace-level analysis. |
| Isotope-Dilution Mass Spectrometry | Quantification | Use of ¹³C-labeled internal standards to correct for recovery and matrix effects. |
Interlaboratory Comparability and Quality Assurance Protocols
Ensuring that analytical results for this compound are consistent and comparable across different laboratories is crucial for regulatory monitoring, risk assessment, and scientific research. This is achieved through stringent quality assurance (QA) and quality control (QC) protocols, as well as participation in interlaboratory comparison studies. nih.govnih.gov
Key components of a robust QA/QC program for PBB analysis include: epa.govucf.edu
Method Validation: Demonstrating that an analytical method is fit for its intended purpose by evaluating parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of PBBs to verify the accuracy of the analytical procedure.
Analysis of Method Blanks: Processing blanks through the entire analytical procedure to check for contamination.
Analysis of Spiked Samples: Spiking blank or real samples with a known amount of the analyte to assess recovery and matrix effects.
Adherence to Standard Operating Procedures (SOPs): Following documented procedures to ensure consistency in sample handling, preparation, and analysis.
While significant progress has been made, interlaboratory studies on organobromine compounds have sometimes shown higher relative standard deviations compared to more established analyses for chlorinated compounds, indicating a need for continuous improvement in QA/QC approaches for PBBs and related substances. nih.gov
Environmental Forensics and Source Apportionment of 3,3 ,4,4 ,5,5 Hexabromobiphenyl Contamination
Fingerprinting Techniques for Source Identification and Attribution
Chemical fingerprinting in environmental forensics involves the detailed analysis of the chemical composition of a sample to identify its source. For polyhalogenated compounds like PBBs, this is typically achieved through congener-specific analysis, where the relative abundance of different isomers and congeners creates a unique "fingerprint."
The primary fingerprinting approach for PBB 169 would involve comparing its congener profile in an environmental sample to the profiles of potential sources. Since PBB 169 is not a significant component of major commercial PBB flame retardants, its presence at elevated levels relative to other PBBs would be a strong indicator of a source other than these common technical mixtures.
Potential sources that could be investigated through fingerprinting include:
Specific industrial processes: Certain industrial activities may have produced PBB mixtures with a higher proportion of PBB 169 as a main product or a byproduct.
Combustion of materials containing other brominated compounds: The thermal degradation of other brominated flame retardants or materials could potentially lead to the formation of PBB 169.
Contamination from specific product formulations: While not a major component of large-scale commercial mixtures, PBB 169 could have been a constituent of more specialized or limited-production flame retardant formulations.
The successful application of fingerprinting for PBB 169 source attribution relies on the availability of a comprehensive database of potential source profiles. Unfortunately, publicly available data on the congener-specific profiles of many historical and niche brominated products are limited. Therefore, in a forensic investigation, it would be necessary to obtain and analyze samples from suspected source materials to build a relevant library of fingerprints for comparison.
Spatiotemporal Distribution Analysis of Congeners in Contaminated Sites
The analysis of the spatial and temporal distribution of PBB 169 in contaminated sites provides valuable clues about its sources, transport, and fate. By examining how the concentration of PBB 169 changes geographically and over time, investigators can trace the contaminant back to its point of origin and understand its persistence in the environment.
Spatial Distribution: Analyzing the concentration of PBB 169 in various environmental media, such as soil, sediment, and biota, across a geographic area can help pinpoint contamination hotspots. A decreasing concentration gradient from a specific location would strongly suggest a point source at that location. For instance, higher concentrations in the vicinity of a former industrial site compared to surrounding areas would point to that site as a likely source.
Temporal Distribution: The analysis of sediment or soil cores can provide a historical record of PBB 169 deposition. By dating the different layers of a core and measuring the concentration of PBB 169 in each layer, a timeline of contamination can be reconstructed. This can help to correlate periods of higher contamination with specific industrial activities or events.
A notable study by Krüger in 1988 conducted detailed isomer-specific PBB analyses in fish from various European waters. This study found that in all samples from the Baltic Sea, 3,3',4,4',5,5'-hexabromobiphenyl was detected in relatively high concentrations, with a maximum concentration of 36 µg/kg fat. nih.gov In contrast, this congener was not detected in fish from the North Sea or German rivers, suggesting a specific source or contamination pathway unique to the Baltic Sea at that time. nih.gov
Below is a table summarizing the finding from the Krüger (1988) study.
| Location | Sample Matrix | Compound | Concentration (µg/kg fat) |
| Baltic Sea | Fish | This compound | Up to 36 |
| North Sea | Fish | This compound | Not Detected |
| German Rivers | Fish | This compound | Not Detected |
Data from Krüger (1988) as cited in the Stockholm Convention documents.
The lack of more extensive and recent spatiotemporal data for PBB 169 remains a significant knowledge gap, limiting a comprehensive understanding of its environmental distribution and trends.
Application of Environmental Models in Source Identification
Environmental fate and transport models are powerful tools in environmental forensics that can be used to simulate the movement and transformation of contaminants in the environment. For PBB 169, these models can help to:
Back-track contaminant plumes: By inputting data on the physical and chemical properties of PBB 169, along with hydrogeological and meteorological data for a contaminated site, models can simulate the transport of the contaminant from its current location back in time to its likely source.
Test source scenarios: Different potential source locations and release scenarios can be modeled to see which one best reproduces the observed distribution of PBB 169 in the environment.
Predict future distribution: Models can also be used to predict the future migration of PBB 169 plumes, which is crucial for risk assessment and the design of remediation strategies.
The types of models that could be applied to a PBB 169 contamination case include:
Receptor Models: These models, such as Chemical Mass Balance (CMB) or Positive Matrix Factorization (PMF), analyze the chemical composition of samples at a receptor (e.g., a contaminated site) and apportion the contributions from different sources based on their known chemical fingerprints. The application of these models to PBB 169 would require a robust library of source profiles.
Multimedia Fate and Transport Models: These models simulate the movement and partitioning of chemicals between different environmental compartments (air, water, soil, sediment, and biota). For a persistent and bioaccumulative compound like PBB 169, these models are essential for understanding its long-range transport and accumulation in the food web.
The effectiveness of any environmental model is highly dependent on the quality of the input data. For PBB 169, this would include its physicochemical properties (e.g., solubility, vapor pressure, octanol-water partitioning coefficient), as well as site-specific environmental parameters. While some of these properties can be estimated, the lack of extensive empirical data for PBB 169 introduces uncertainty into the modeling results. Further research to better characterize the environmental behavior of this specific congener is needed to enhance the reliability of environmental models for its source identification.
Future Research Directions and Emerging Topics on 3,3 ,4,4 ,5,5 Hexabromobiphenyl
Integrated Modeling of Environmental Transport and Biotransformation Processes
Future research will increasingly rely on integrated environmental modeling to predict the transport, fate, and potential risks of PBB 169. wiley.com These models are crucial for understanding how the compound moves through and interacts with different environmental compartments, including air, water, and soil. wiley.com
Key areas of focus for integrated modeling include:
Multimedia Environmental Models: Developing and refining models that simulate the partitioning and transport of PBB 169 across air, water, soil, and biota. These models will need to account for the compound's low volatility and strong adsorption to soil and sediments. cdc.gov
Biotransformation Pathways: Incorporating detailed biotransformation pathways into models. While PBBs are generally resistant to degradation, some microbial degradation and photolysis do occur. pops.intnih.gov Models need to account for the formation of lower brominated, and potentially more toxic, degradation products. nih.gov
Global River System Models: Utilizing high-resolution contaminant fate models, such as HydroFATE, to predict concentrations in global river systems. copernicus.org These models integrate data on population density, wastewater treatment, and river hydrodynamics to estimate environmental exposure. copernicus.org
Parameter Estimation and Uncertainty Analysis: Improving the accuracy of model input parameters through statistical methods and characterizing model uncertainty to provide more reliable risk assessments. wiley.com
Advanced Mechanistic Studies on Cellular Targets Beyond AhR Interaction
While the interaction of dioxin-like compounds with the aryl hydrocarbon receptor (AhR) is a well-studied mechanism of toxicity, future research on PBB 169 will delve into cellular targets beyond this pathway. t3db.ca Non-dioxin-like PBBs, a category that includes many PBB congeners found in commercial mixtures, are known to elicit toxic effects through different mechanisms. nih.govosti.gov
Emerging areas of mechanistic investigation include:
Ryanodine Receptors (RyRs) and Calcium Signaling: Investigating the specific binding affinity and activation of RyRs by non-dioxin-like PBBs. who.int Disruption of Ca2+ signaling is a key pathway leading to neurotoxicity. who.int
Phospholipase A2 and Arachidonic Acid Release: Studying the induction of arachidonic acid release by non-dioxin-like PBBs, a process partially mediated by cytosolic phospholipase A2 and regulated by ERK1/2 kinases. nih.gov This pathway may be linked to tumor promotion. nih.gov
Endocrine Disruption: Examining the interference of PBBs and their hydroxylated metabolites with steroid, retinoic acid, and thyroid hormone systems. osti.gov These disruptions can impair neurological development and function. osti.gov
Oxidative Stress and Inflammation: Elucidating the role of PBBs in inducing oxidative stress and inflammation. Studies on other PBBs have shown a link between exposure and perturbations in these processes. mdpi.com
Non-additive Interactions: Investigating the complex interactions between PBB 169 and other co-contaminating toxicants. These interactions can produce novel, additive, or non-additive cellular responses that are more representative of real-world exposures. documentsdelivered.com
Development of Novel Remediation and Degradation Technologies for Contaminated Media
The persistence of PBB 169 in soil and sediment necessitates the development of innovative and effective remediation technologies. frontiersin.org Current strategies often involve excavation and landfilling, which is disruptive and does not destroy the contaminant. frontiersin.org
Future research in remediation will focus on:
Bioremediation: Exploring and enhancing the capabilities of microorganisms, such as the white rot fungus Phanerochaete chrysosporium, to degrade PBBs. usda.gov This includes both biostimulation of indigenous microbes and bioaugmentation with specific PBB-degrading strains. frontiersin.orgfao.org
Phytoremediation: Investigating the use of plants to remove, degrade, or contain PBBs from soil and water. frontiersin.org
Advanced Oxidation Processes (AOPs): Developing and optimizing AOPs, which utilize highly reactive species like hydroxyl radicals to break down PBBs. nih.gov
Reductive Debromination: Advancing techniques like the use of nanoscale zero-valent iron (nZVI) to remove bromine atoms from the biphenyl (B1667301) structure, thereby reducing its toxicity. frontiersin.org
Combined Technologies: Investigating the synergistic effects of combining different remediation techniques, such as bioremediation with activated carbon amendment, to enhance cleanup efficiency. frontiersin.orgepa.gov
Photocatalytic Degradation: Researching the use of photocatalysts to degrade PBBs, a method that has shown promise for other polybrominated compounds. nih.gov
Table 1: Emerging Remediation Technologies for PBB Contaminated Media
| Technology Category | Specific Technique | Mechanism of Action |
|---|---|---|
| Bioremediation | Bioaugmentation/Biostimulation | Utilizes microorganisms to break down contaminants. fao.org |
| Fungal Degradation | Employs fungi like Phanerochaete chrysosporium for degradation. usda.gov | |
| Phytoremediation | Phytoextraction/Phytodegradation | Plants take up and degrade or store contaminants. fao.org |
| Chemical Remediation | Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to destroy pollutants. nih.gov |
| Reductive Debromination (e.g., nZVI) | Chemical reduction to remove bromine atoms. frontiersin.org | |
| Photocatalysis | Use of light and a catalyst to degrade contaminants. nih.gov | |
| Physical Remediation | Activated Carbon Adsorption | Contaminants bind to the surface of activated carbon. epa.gov |
| Combined Technologies | Bioremediation + Activated Carbon | Enhances bioavailability and degradation of contaminants. frontiersin.org |
Longitudinal Studies on Environmental Persistence and Characterization of Novel Degradation Products
Long-term studies are essential to understand the ultimate fate of PBB 169 in the environment and the potential for the formation of new, uncharacterized degradation products.
Key research directions include:
Long-Term Monitoring: Continuing and expanding long-term monitoring studies, like the Michigan Long-Term PBB Study, to track the persistence of PBBs in human populations and the environment. nih.govnih.gov PBBs have been shown to persist in human tissues for decades. nih.gov
Degradation Product Identification: Utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify novel degradation products formed through biotic and abiotic processes. nih.gov Photodegradation, for example, can lead to the formation of lower brominated biphenyls. pops.intnih.gov
Toxicity of Degradation Products: Assessing the toxicity of identified degradation products. These products may have different toxicological profiles than the parent compound. nih.gov
Bioaccumulation in Food Webs: Conducting longitudinal studies to track the bioaccumulation and biomagnification of PBB 169 and its degradation products through aquatic and terrestrial food webs. pops.int
Half-Life Estimation: Refining estimates of the environmental and biological half-life of PBB 169 to better predict its long-term persistence. nih.gov
Q & A
Q. What experimental models are most appropriate for studying the hepatotoxic effects of 3,3',4,4',5,5'-hexabromobiphenyl (BB-169)?
Methodological Answer:
- Use male Sprague-Dawley rats for in vivo studies, as they exhibit dose-dependent hepatic lesions, including vacuolization and necrosis, when exposed to BB-169 at 10–50 mg/kg body weight. Monitor γ-glutamyl transpeptidase (GGT) activity in liver homogenates to quantify enzyme-altered foci, a marker of preneoplastic changes .
- For mechanistic insights, pair in vivo models with in vitro assays using primary rat hepatocytes. Measure aryl hydrocarbon receptor (AhR) activation via CYP1A1/2 induction using ethoxyresorufin-O-deethylase (EROD) assays .
Q. How does the structural configuration of BB-169 influence its toxicity compared to other polybrominated biphenyl (PBB) congeners?
Methodological Answer:
- BB-169’s coplanar structure (no bromine substituents in the ortho positions) enhances its binding affinity to the AhR, driving CYP450 enzyme induction and oxidative stress. Compare its effects to non-coplanar congeners like 2,2',4,4',5,5'-hexabromobiphenyl (BB-153) using competitive AhR-binding assays and luciferase reporter gene systems .
- Toxicity rankings: BB-169 > BB-153 in promoting hepatic tumors and disrupting thyroid hormone homeostasis .
Q. What analytical techniques are recommended for quantifying BB-169 in environmental or biological matrices?
Methodological Answer:
- Use gas chromatography with electron capture detection (GC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate methods with certified reference materials (e.g., 35 µg/mL BB-169 in isooctane) to ensure precision (±5% RSD) .
- For tissue samples, perform accelerated solvent extraction (ASE) with hexane:acetone (1:1), followed by silica gel cleanup to remove lipids .
Advanced Research Questions
Q. How can researchers resolve contradictions in mutagenicity data for BB-169?
Methodological Answer:
- Negative mutagenicity in Chinese hamster V79 cells (Ames test) contrasts with its tumor-promoting activity in rats. Address this by:
Q. What experimental designs are optimal for studying the synergistic effects of BB-169 with other PBBs?
Methodological Answer:
- Sequential exposure protocols: Administer BB-153 (10 mg/kg) for 4 weeks, followed by BB-169 (5 mg/kg) for 20 weeks. Measure liver tumor multiplicity and compare to single-congener groups. Synergy is confirmed if tumor incidence exceeds additive predictions .
- Include endpoints like hepatic cytochrome P450 content and lipid peroxidation (malondialdehyde levels) to link biochemical changes to pathological outcomes .
Q. How does BB-169’s persistence in biological systems complicate long-term toxicity studies?
Methodological Answer:
- BB-169’s half-life in adipose tissue exceeds 12 weeks in rats. Use toxicokinetic modeling (3-compartment mammillary model) to predict tissue-specific accumulation. Monitor residues in blood, liver, and fat via GC-ECD at 0, 4, 8, and 16 weeks post-exposure .
- For chronic studies, adjust dosing schedules to mimic environmental bioaccumulation (e.g., low-dose repeated exposure over 12 months) .
Q. What methodologies validate BB-169’s role as a non-genotoxic carcinogen?
Methodological Answer:
- Conduct two-stage carcinogenesis assays: Initiate with a sub-carcinogenic dose of N-nitrosodiethylamine (NDEA), then promote with BB-169 (5 mg/kg/week). Compare hepatic tumor incidence to controls using hematoxylin-eosin (H&E) staining .
- Pair with Comet assays to confirm absence of DNA damage in target tissues .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
